molecular formula C23H27FN4O4 B587271 N-Boc-N,N-二去乙基舒尼替尼 CAS No. 1227960-76-0

N-Boc-N,N-二去乙基舒尼替尼

货号 B587271
CAS 编号: 1227960-76-0
分子量: 442.491
InChI 键: XEJYAHWQXJMSPM-WJDWOHSUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Boc-N,N-didesethyl Sunitinib” is a variant of Sunitinib, a major and pharmacologically active metabolite of the tyrosine kinase inhibitor and anticancer drug . It is also known as Sunitinib Impurities . The molecular formula is C23H27FN4O4 .


Molecular Structure Analysis

The molecular structure of “N-Boc-N,N-didesethyl Sunitinib” is characterized by its molecular formula C23H27FN4O4 . The IUPAC name is tert-butyl N- [2- [ [5- [ (Z)- (5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate .

科学研究应用

治疗潜力和作用机制

  1. 抗肿瘤和抗血管生成活性:舒尼替尼通过抑制肿瘤生长和血管生成的关键通路,显示出抗肿瘤和抗血管生成活性。具体来说,它靶向 PDGF-R、VEGFR、c-KIT、FLT3 和 RET 等受体,从而减少肿瘤血管生成并诱导癌细胞凋亡 (Ferrari 等,2019)

  2. 肾癌和 GIST 的临床疗效:舒尼替尼是晚期 RCC 的一线治疗药物,也是疾病进展或对伊马替尼美西拉治疗不耐受后的 GIST 治疗选择。其疗效已通过延长这些癌症患者的无进展生存期和总生存期得到证明 (Oudard 等,2011)

  3. 基因变异和治疗效果:研究已发现特定的基因变异,例如 PDLIM3 和 DSCAM 基因中的变异,与舒尼替尼在转移性肾细胞癌患者中的疗效相关,表明了个性化治疗的进展 (Diekstra 等,2022)

药代动力学和药效学

  1. 代谢和药代动力学:舒尼替尼被细胞色素 P450 3A4 代谢为其活性代谢物 (SU12662)。舒尼替尼和 SU12662 的药代动力学特征已得到确定,已确定的协变量影响暴露的变异性,例如肿瘤类型、种族、性别、体重和东部肿瘤协作组评分 (Houk 等,2009)

  2. 治疗疗效和毒性中的药物遗传学:CYP3A5 和 ABCB1 等基因的多态性与治疗疗效和毒性的差异有关,突出了基因检测对于优化个体患者护理的重要性 (Diekstra 等,2015)

作用机制

“N-Boc-N,N-didesethyl Sunitinib” likely shares a similar mechanism of action with Sunitinib, which inhibits cellular signaling by targeting multiple receptor tyrosine kinases (RTKs). These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs. In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .

未来方向

The future directions of “N-Boc-N,N-didesethyl Sunitinib” are likely to be influenced by the ongoing research and development in the field of tyrosine kinase inhibitors and anticancer drugs. As a derivative of Sunitinib, it may have potential applications in the treatment of various cancers .

属性

IUPAC Name

tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-12-18(11-16-15-10-14(24)6-7-17(15)28-20(16)29)27-13(2)19(12)21(30)25-8-9-26-22(31)32-23(3,4)5/h6-7,10-11,27H,8-9H2,1-5H3,(H,25,30)(H,26,31)(H,28,29)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJYAHWQXJMSPM-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。